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Compound of Interest

Compound Name: DPPC-13C

Cat. No.: B15564745 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dipalmitoylphosphatidylcholine (DPPC)

labeled with the stable isotope carbon-13 (¹³C). It covers common isotopic labeling patterns,

methodologies for synthesis and analysis, and applications in various research fields.

Introduction to DPPC and Isotopic Labeling
Dipalmitoylphosphatidylcholine (DPPC) is a major phospholipid component of eukaryotic cell

membranes and the primary constituent of pulmonary surfactant.[1] Its well-defined physical

properties make it a cornerstone for research in membrane biophysics, drug delivery, and

respiratory science.

Isotopic labeling of DPPC with ¹³C allows researchers to trace, quantify, and characterize the

molecule and its metabolic fate with high precision using techniques such as Nuclear Magnetic

Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The introduction of ¹³C, with a

nuclear spin of ½, makes the carbon atoms NMR-active, while the increased mass is readily

detected by MS.[2]

Common ¹³C Isotopic Labeling Patterns in DPPC
The strategic placement of ¹³C labels within the DPPC molecule is crucial for addressing

specific research questions. Common labeling patterns can be categorized by their location

within the molecule: the fatty acid chains, the glycerol backbone, or the choline headgroup.
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Fatty Acid Chain Labeling
Labeling within the two palmitoyl (C16:0) chains is common for studying lipid metabolism,

membrane dynamics, and intermolecular interactions.

Uniform Labeling (U-¹³C): In this pattern, all carbon atoms of one or both palmitoyl chains are

replaced with ¹³C. This provides a strong and distinct signal for tracking the entire fatty acid

moiety.

Specific Position Labeling: This involves placing a ¹³C label at a specific carbon atom in the

fatty acid chain.

Carbonyl Labeling ([1-¹³C]-palmitoyl): The carboxyl carbon is labeled. This is useful for

studying ester bond cleavage and the orientation of the carbonyl group within the

membrane.[3]

Methyl Labeling ([16-¹³C]-palmitoyl): The terminal methyl carbon is labeled, which is often

used as a probe for the hydrophobic core of the membrane.

Specific Methylene Labeling (e.g., [2-¹³C], [3-¹³C]-palmitoyl): Labeling at specific positions

along the acyl chain allows for detailed studies of chain order and dynamics at different

depths within the lipid bilayer.

Glycerol Backbone Labeling
Labeling the glycerol backbone is employed to investigate the structural core of the

phospholipid and its enzymatic processing.

sn-1, sn-2, sn-3 Labeling: Specific labeling of the carbon atoms of the glycerol moiety allows

for the differentiation of the two fatty acid chains and the phosphocholine headgroup

attachment point.

Choline Headgroup Labeling
Isotopic enrichment in the polar headgroup is valuable for probing the membrane-water

interface and interactions with other molecules.
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[α-¹³C]-, [β-¹³C]-choline: Labeling the carbons of the choline group provides insights into

headgroup conformation, hydration, and dynamics.[4]

[N-methyl-¹³C₃]-choline: Labeling the three methyl groups on the nitrogen atom offers a

strong and specific signal for monitoring the outermost part of the headgroup.

Data Presentation: Spectroscopic Signatures of ¹³C-
Labeled DPPC
The primary techniques for analyzing ¹³C-labeled DPPC are NMR spectroscopy and mass

spectrometry. The choice of labeling pattern will dictate the information obtained from each

technique.

¹³C NMR Spectroscopy
¹³C NMR provides detailed information about the chemical environment of the labeled carbon

atoms. Chemical shifts are sensitive to the local structure and dynamics.

Labeled Position
Typical ¹³C Chemical Shift
Range (ppm)

Information Gained

Carbonyl (C=O) 170-180
Ester linkage conformation,

hydration

Glycerol (CH, CH₂) 60-75
Backbone structure and

dynamics

Choline (CH₂) 55-70
Headgroup conformation and

mobility

Choline (N(CH₃)₃) ~54
Headgroup surface

interactions

Acyl Chain (CH₂) 20-40 Chain order and dynamics

Acyl Chain (CH₃) ~14 Hydrophobic core environment

Note: Chemical shifts can vary depending on the solvent, temperature, and phase of the lipid

(e.g., gel vs. liquid-crystalline). The values presented are typical ranges for DPPC in a bilayer
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environment.[5][6]

Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the labeled DPPC and to

analyze its fragments, providing information on the location and extent of labeling.

Labeling Pattern Expected Mass Shift (Da) Fragmentation Analysis

Single ¹³C Label +1

Identification of the labeled

fragment based on its m/z

ratio.

Uniformly ¹³C-labeled Palmitoyl

Chain
+16

A shift of +16 in fragments

containing this chain.

Uniformly ¹³C-labeled DPPC

(U-¹³C₄₀)
+40

The molecular ion peak will be

shifted by +40 amu.

Expected Fragmentation Patterns:

In mass spectrometry, the molecular ion of DPPC can fragment at several locations. Common

fragmentation patterns involve the loss of the choline headgroup or cleavage of the fatty acid

chains. For a ¹³C-labeled DPPC, the mass of the resulting fragments will be increased by the

number of ¹³C atoms they contain. For instance, in a DPPC molecule with one [1-¹³C]-palmitoyl

chain, fragments containing this modified fatty acid will have a mass increase of 1 Da.

Experimental Protocols
Synthesis of [1-¹³C]-Palmitoyl-labeled DPPC (Illustrative
Protocol)
This protocol outlines a general strategy for synthesizing DPPC with a ¹³C label at the carbonyl

position of one of the palmitoyl chains. This is a multi-step process often starting from a labeled

precursor. A common precursor is K¹³CN.[7]

Step 1: Synthesis of [1-¹³C]-Palmitic Acid
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Grignard Reagent Formation: Prepare a Grignard reagent from 1-bromopentadecane.

Carboxylation with ¹³CO₂: React the Grignard reagent with ¹³C-labeled carbon dioxide

(generated from a suitable ¹³C source like Ba¹³CO₃) to introduce the labeled carboxyl group.

Acidification and Purification: Acidify the reaction mixture to protonate the carboxylate and

purify the resulting [1-¹³C]-palmitic acid using chromatography or recrystallization.

Step 2: Acylation of Glycerophosphocholine (GPC)

Activation of Labeled Palmitic Acid: Convert the [1-¹³C]-palmitic acid to a more reactive

species, such as an acyl chloride or an activated ester.

Esterification: React the activated [1-¹³C]-palmitic acid and unlabeled palmitic acid with a

GPC backbone. This can be done in a stepwise manner to control the position of the labeled

fatty acid (sn-1 or sn-2). Enzymatic methods using lipases can also be employed for

regioselective acylation.

Purification: Purify the final ¹³C-labeled DPPC product using column chromatography on

silica gel.

Characterization:

¹³C NMR: Confirm the position of the ¹³C label by observing a signal in the carbonyl region

(~173 ppm).

Mass Spectrometry: Verify the incorporation of the ¹³C label by observing the expected +1

Da mass shift in the molecular ion peak.

Sample Preparation and Analysis for Metabolic Studies
This protocol describes a general workflow for using ¹³C-labeled DPPC to trace its uptake and

metabolism in a cell culture system.

Cell Culture: Culture the cells of interest to the desired confluency.

Labeling: Introduce ¹³C-labeled DPPC to the cell culture medium. The DPPC can be

delivered as part of a liposomal formulation or complexed with a carrier protein like albumin.
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Incubation: Incubate the cells with the labeled DPPC for a specific period to allow for uptake

and metabolism.

Cell Harvesting and Lipid Extraction:

Wash the cells to remove any unincorporated labeled DPPC.

Harvest the cells.

Extract the total lipids from the cells using a standard method such as the Bligh-Dyer or

Folch extraction.

Analysis by LC-MS/MS:

Separate the lipid extract using liquid chromatography (LC).

Analyze the eluting compounds by tandem mass spectrometry (MS/MS).

Monitor for the parent mass of the ¹³C-labeled DPPC and the masses of its expected

metabolic products (e.g., lyso-PC, labeled fatty acids). The mass shift due to the ¹³C label

allows for the clear differentiation of the tracer from the endogenous, unlabeled lipid pool.

Visualizing DPPC in Metabolic Pathways
DPPC synthesis in cells occurs through two primary pathways: the de novo (Kennedy) pathway

and the remodeling (Lands) pathway.[8] Understanding these pathways is crucial for

interpreting data from ¹³C-labeling experiments.
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Caption: DPPC Synthesis Pathways.

The following diagram illustrates a general workflow for a stable isotope tracing experiment

using ¹³C-labeled DPPC.
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Caption: ¹³C-DPPC Experimental Workflow.

Conclusion
¹³C isotopic labeling of DPPC is a powerful tool for researchers in the fields of biochemistry, cell

biology, and pharmaceutical sciences. By carefully selecting the labeling pattern and analytical

technique, it is possible to gain detailed insights into the metabolism, trafficking, and
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biophysical properties of this fundamentally important phospholipid. This guide provides a

foundational understanding to aid in the design and interpretation of experiments utilizing ¹³C-

labeled DPPC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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